molecular formula C19H19N3O4 B1667664 2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester CAS No. 40915-84-2

2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester

Cat. No. B1667664
CAS RN: 40915-84-2
M. Wt: 353.4 g/mol
InChI Key: KQUZJAMAMASQDO-UHFFFAOYSA-N
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Description

AT-308 is a bio-active chemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester has been involved in various synthesis processes. For example, a study by Zhang Dan-shen (2009) elaborates on synthesizing a related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, highlighting the methods and yields of such syntheses and confirming the structure using IR, 1HNmR, and MS techniques (Zhang Dan-shen, 2009).
  • Another study by Santilli and Morris (1979) discusses the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including a related compound. This study offers insights into the chemical reactions and structural modifications used in the synthesis process (Santilli & Morris, 1979).

Applications in Herbicide and Pesticide Development

  • The compound has applications in the development of herbicides and pesticides. For instance, Rick, Slife, and Banwart (1987) explored the adsorption of selective grass herbicides by soils and sediments, where a related compound, the propynyl ester of CGA-82725, was examined for its adsorption properties and conversion to the active form in soil (Rick, Slife & Banwart, 1987).
  • Additionally, studies by Karabasanagouda et al. (2007) and Holla et al. (2004) focused on synthesizing new 1,3,4-oxadiazoles with potential antimicrobial and insecticidal activities, demonstrating the compound's relevance in these areas (Karabasanagouda, Adhikari & Shetty, 2007); (Holla, Prasanna, Poojary, Rao, Shridhara & Bhat, 2004).

Biological and Medical Research

  • In the biological and medical research domain, Bedford et al. (1986) examined nonquaternary cholinesterase reactivators, investigating compounds including 3-substituted 5-[(hydroxyimino)methyl]-1,2,4-oxadiazoles for their reactivation abilities, which are relevant to organophosphonate-inhibited acetylcholinesterase (Bedford, Howd, Dailey, Miller, Nolen, Kenley, Kern & Winterle, 1986).
  • Another study by Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, including a similar compound, for mild steel in sulfuric acid. This research highlights the potential of such compounds in industrial applications (Ammal, Prajila & Joseph, 2018).

properties

IUPAC Name

ethyl 2-methyl-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-24-18(23)19(2,3)25-15-9-7-13(8-10-15)16-21-17(26-22-16)14-6-5-11-20-12-14/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUZJAMAMASQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961299
Record name Ethyl 2-methyl-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester

CAS RN

40915-84-2
Record name AT-308
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040915842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methyl-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester
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2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester
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2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester
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2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester
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2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester

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